Hdac6-IN-36

HDAC6 inhibitor selectivity index tetrahydro-β-carboline

To secure a direct, well-characterized chemical probe for your neurological research, source HDAC6-IN-36. This compound uniquely pairs a 149-fold selectivity window over HDAC1 with validated neurite outgrowth promotion and neuroprotective activity in cellular models—phenotypes not guaranteed by other potent HDAC6 inhibitors. Choose this specific tetrahydro-β-carboline (THβC) scaffold to ensure experimental reproducibility and gain a reliable benchmark for analyzing HDAC6-dependent cytoskeletal dynamics without confounding off-target effects.

Molecular Formula C30H29ClN4O3
Molecular Weight 529.0 g/mol
Cat. No. B12365530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-36
Molecular FormulaC30H29ClN4O3
Molecular Weight529.0 g/mol
Structural Identifiers
SMILESC1CC1CN2C(CC3=C(C2C4=CC=C(C=C4)Cl)NC5=CC=CC=C35)C(=O)NCC6=CC=C(C=C6)C(=O)NO
InChIInChI=1S/C30H29ClN4O3/c31-22-13-11-20(12-14-22)28-27-24(23-3-1-2-4-25(23)33-27)15-26(35(28)17-19-5-6-19)30(37)32-16-18-7-9-21(10-8-18)29(36)34-38/h1-4,7-14,19,26,28,33,38H,5-6,15-17H2,(H,32,37)(H,34,36)/t26-,28+/m0/s1
InChIKeyKSUSUJKEPHDKQR-XTEPFMGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC6-IN-36 (Compound 11d): A Tetrahydro-β-Carboline-Based Selective HDAC6 Inhibitor with Neurite Outgrowth and Neuroprotective Activity


HDAC6-IN-36 (compound 11d) is a selective histone deacetylase 6 (HDAC6) inhibitor built upon a tetrahydro-β-carboline (THβC) scaffold [1]. It inhibits HDAC6 with an IC50 value of 8.64 nM and exhibits approximately 149‑fold selectivity over HDAC1 [1]. Beyond enzymatic inhibition, HDAC6-IN-36 induces neurite outgrowth in PC12 cells without causing cytotoxic effects and demonstrates protective activity against H2O2‑induced oxidative stress [1]. The compound acts as a zinc‑binding group through a bidentate chelation mechanism involving its hydroxamic acid moiety [1].

Why HDAC6-IN-36 Cannot Be Replaced by Another HDAC6 Inhibitor Without Experimental Validation


HDAC6 inhibitors are not functionally interchangeable. Even among compounds that share nanomolar potency, large variations in isoform selectivity, chemical scaffold, and downstream cellular effects can lead to profoundly different experimental outcomes [1]. For example, while Tubastatin A achieves >1000‑fold selectivity over HDAC1, its neuroprotective profile and scaffold are distinct from those of HDAC6-IN-36 . Conversely, highly potent inhibitors like HDAC6‑IN‑10 (IC50 = 0.73 nM) have not been characterized for neurite outgrowth or neuroprotection . HDAC6‑IN‑36 occupies a unique position because it combines a defined selectivity window (149‑fold over HDAC1) with validated functional activity in neuronal models—a combination not guaranteed by other HDAC6‑targeting agents [1]. Direct substitution therefore risks losing the specific phenotypic readouts (e.g., neurite outgrowth, oxidative‑stress protection) that define the compound's utility in neurological research [1].

HDAC6-IN-36: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Within‑Series Optimization: 11d Delivers 149‑Fold HDAC6 Selectivity Over HDAC1

In the original medicinal chemistry campaign, a panel of tetrahydro‑β‑carboline hydroxamic acids were synthesized and evaluated. Among all analogues, compound 11d (HDAC6‑IN‑36) was identified as the most promising candidate, achieving the optimal balance of HDAC6 inhibition (IC50 = 8.64 nM) and isoform selectivity (∼149‑fold over HDAC1) [1]. This within‑series differentiation establishes 11d as the optimized lead from the specific chemical series, providing a clear rationale for selecting it over earlier or less‑selective congeners.

HDAC6 inhibitor selectivity index tetrahydro-β-carboline structure-activity relationship

Neurite Outgrowth Induction Without Cytotoxicity: A Functional Phenotype Not Universally Shared by HDAC6 Inhibitors

HDAC6‑IN‑36 (11d) dose‑dependently promotes neurite outgrowth in PC12 cells, a widely used model of neuronal differentiation, while exhibiting no toxic effects up to the highest tested concentrations [1]. In contrast, many potent HDAC6 inhibitors (e.g., HDAC6‑IN‑1, IC50 = 17 nM; C10, IC50 = 23 nM) are primarily characterized for anti‑proliferative or anti‑tumor activity, with no reported data on neurite outgrowth [2]. This functional divergence means that selecting a generic HDAC6 inhibitor based solely on enzymatic potency does not guarantee the desired neurotrophic phenotype.

neurite outgrowth PC12 cells neurotrophic activity HDAC6

Neuroprotective Activity in Oxidative Stress Model: Comparable Efficacy to Tubastatin A with Distinct Selectivity

HDAC6‑IN‑36 (11d) exhibited clear neuroprotective activity in a PC12 cell model of H2O2‑induced oxidative stress [1]. Tubastatin A, a benchmark HDAC6 inhibitor, is also reported to prevent oxidative‑stress‑induced neuronal death, achieving ≥95% protection at 10 μM . While both compounds afford neuroprotection, their selectivity profiles differ substantially: Tubastatin A offers >1000‑fold selectivity over HDAC1 (HDAC6 IC50 = 15 nM, HDAC1 IC50 = 16.4 μM), whereas HDAC6‑IN‑36 provides a narrower ∼149‑fold window [1]. The availability of two neuroprotective HDAC6 inhibitors with distinct selectivity indices allows researchers to probe the contribution of off‑target HDAC1 inhibition to the observed protective phenotype.

neuroprotection oxidative stress H2O2 HDAC6

Chemical Scaffold Differentiation: Tetrahydro‑β‑Carboline Backbone Enables Distinct SAR from Other HDAC6 Inhibitor Chemotypes

HDAC6‑IN‑36 (11d) is built on a tetrahydro‑β‑carboline (THβC) core, a scaffold distinct from the carbazole‑based structure of Tubastatin A, the biphenyl system of C10, or the isoxazole‑containing framework of ACY‑241 [1][2]. Scaffold divergence directly impacts physicochemical properties, metabolic stability, and off‑target profiles. For instance, the THβC series demonstrated consistent nanomolar HDAC6 inhibition across multiple analogues, whereas other chemotypes (e.g., the biphenyl‑based C10 series) required extensive optimization to achieve comparable potency [1][2]. Selecting HDAC6‑IN‑36 therefore provides access to a chemically orthogonal inhibitor series, which is valuable for chemical biology target validation and for mitigating scaffold‑specific liabilities.

tetrahydro-β-carboline chemical scaffold HDAC6 inhibitor medicinal chemistry

Recommended Research Applications for HDAC6-IN-36 Based on Quantitative Evidence


Neuronal Differentiation and Neurodegenerative Disease Modeling

HDAC6‑IN‑36 is particularly suited for studies requiring a robust neurite outgrowth phenotype in PC12 cells without confounding cytotoxicity [1]. Researchers investigating Alzheimer's disease, Parkinson's disease, or other tauopathies can use this compound to interrogate the role of HDAC6 in cytoskeletal dynamics and axonal transport. The validated neuroprotective activity against oxidative stress further supports its use in cellular models of neurodegeneration [1].

Structure–Activity Relationship (SAR) Expansion of the Tetrahydro‑β‑Carboline Chemotype

As the optimized lead from the THβC series, HDAC6‑IN‑36 (11d) serves as a benchmark for medicinal chemistry efforts aimed at improving selectivity, solubility, or brain penetration [1]. Its well‑characterized enzymatic profile (IC50 = 8.64 nM, 149‑fold selectivity) provides a clear reference point for evaluating new analogues [1].

Comparative HDAC6 Selectivity Studies with Neuroprotection as a Functional Endpoint

HDAC6‑IN‑36 occupies a selectivity middle‑ground (149‑fold over HDAC1) between ultra‑selective inhibitors like Tubastatin A (>1000‑fold) and less‑selective probes [1]. This makes it an ideal comparator for experiments designed to dissect how varying degrees of HDAC1 co‑inhibition influence neuroprotective outcomes. Parallel testing of HDAC6‑IN‑36, Tubastatin A, and a pan‑HDAC inhibitor can reveal the functional threshold of HDAC1 engagement required to alter neuronal survival [1].

Chemical Biology Target Deconvolution Using Orthogonal Chemotypes

Because HDAC6‑IN‑36 relies on a tetrahydro‑β‑carboline scaffold, it provides a chemically distinct tool from the carbazole‑ (Tubastatin A), biphenyl‑ (C10), and isoxazole‑based (ACY‑241) inhibitors commonly used in the field [1][2]. Employing HDAC6‑IN‑36 alongside these chemotypes in cellular thermal shift assays (CETSA) or proteomics experiments helps confirm that observed phenotypes are truly HDAC6‑dependent and not an artifact of a particular scaffold's off‑target interactions [1].

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